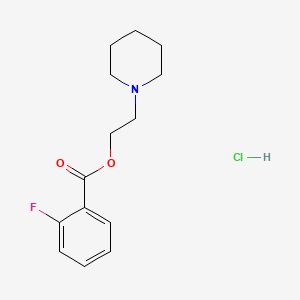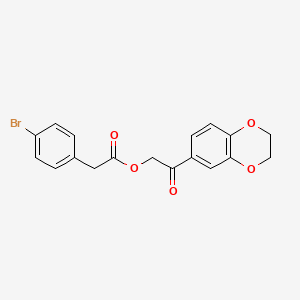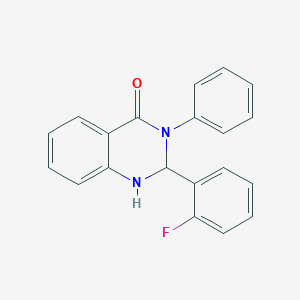
2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride, also known as FPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. FPEB is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in synaptic plasticity, learning, and memory.
作用机制
2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride binds to the allosteric site of mGluR5, which results in the potentiation of the receptor's response to glutamate. This leads to the activation of downstream signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK) and the modulation of calcium signaling. The precise mechanism of action of this compound is still under investigation, but it is believed to involve the stabilization of the receptor's active conformation (Goudet et al., 2012).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity and the improvement of learning and memory. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, and to have potential anti-inflammatory and neuroprotective effects (Lindsley et al., 2016; Rook et al., 2019).
实验室实验的优点和局限性
2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride has several advantages as a research tool, including its high selectivity for mGluR5, its potentiation of the receptor's response to glutamate, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential toxicity, its limited solubility in aqueous solutions, and its high cost (Goudet et al., 2012; Rook et al., 2019).
未来方向
For the study of 2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride include the development of more potent and selective mGluR5 positive allosteric modulators, the investigation of the role of mGluR5 in different brain regions and under different physiological and pathological conditions, and the potential use of this compound as a diagnostic tool for neurological and psychiatric disorders.
合成方法
The synthesis of 2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride involves several steps, including the protection of the carboxylic acid group, the introduction of the fluorine atom, and the coupling of piperidine to the benzoate group. The final product is obtained by deprotection of the carboxylic acid group and the formation of the hydrochloride salt. The synthesis of this compound has been described in detail in several publications (Lindsley et al., 2006; Conn et al., 2009).
科学研究应用
2-(1-piperidinyl)ethyl 2-fluorobenzoate hydrochloride has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions. This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models (Ayala et al., 2009; Goudet et al., 2012). This compound has also been studied for its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction (Lindsley et al., 2016; Rook et al., 2019).
属性
IUPAC Name |
2-piperidin-1-ylethyl 2-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2.ClH/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDVYKGXCULPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)

![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)

![2-iodo-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5013768.png)

![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013782.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)


